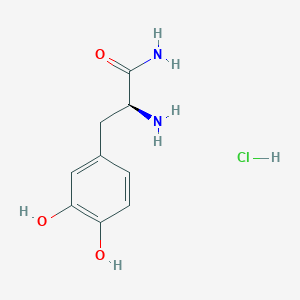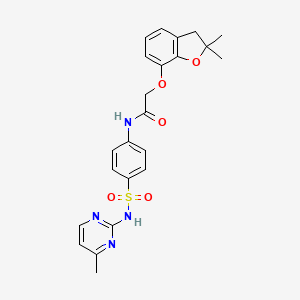
(S)-2-Amino-3-(3,4-Dihydroxyphenyl)propansäureamid-Hydrochlorid
Übersicht
Beschreibung
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by the presence of an amino group, a dihydroxyphenyl group, and a propanamide group, making it a versatile molecule in biochemical and pharmaceutical studies.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Wirkmechanismus
Target of Action
Similar compounds such as 3,4-dihydroxy-l-phenylalanine, also known as l-dopa, are known to target dopamine receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control.
Mode of Action
Compounds with similar structures, such as l-dopa, are known to be precursors to dopamine . They are converted into dopamine in the brain, thereby increasing the levels of this neurotransmitter and influencing neuronal activity.
Biochemical Pathways
Similar compounds like l-dopa are involved in the synthesis of catecholamines, which include neurotransmitters such as dopamine, norepinephrine, and epinephrine . These neurotransmitters are involved in various physiological processes, including mood regulation, reward processing, and the fight-or-flight response.
Pharmacokinetics
Similar compounds like l-dopa are known to cross the blood-brain barrier, which is crucial for their action in the central nervous system .
Result of Action
Compounds with similar structures, such as l-dopa, are known to increase the levels of dopamine in the brain . This can have various effects, depending on the specific dopamine pathways that are activated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and L-alanine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with L-alanine under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Amidation: The amine is then subjected to amidation with an appropriate acyl chloride to form the final product, (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.
Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
3,4-Dihydroxyphenethylamine (Dopamine): A neurotransmitter involved in various physiological processes.
3,4-Dihydroxyphenylacetic acid (DOPAC): A metabolite of dopamine.
Uniqueness
(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. Its versatility makes it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHOHVHNGUNDRU-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246370-78-4 | |
| Record name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(PYRIDIN-2-YL)PYRIMIDIN-4-OL](/img/structure/B2537460.png)


![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)

![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)
![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)

![methyl 3-(5-{[2-(methoxycarbonyl)-1-benzothiophen-3-yl]carbamoyl}thiophene-2-amido)-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)
![4-((1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2537478.png)

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2537480.png)

![2-({3-[(furan-2-yl)methyl]-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2537483.png)
